3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide
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Overview
Description
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is a complex organic compound with the molecular formula C14H15N3O5S2. This compound is characterized by the presence of a thiazole ring, a nitrobenzenesulfonyl group, and a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions, where a nitrobenzenesulfonyl chloride reacts with the thiazole derivative.
Attachment of the Butanamide Moiety: The final step involves the amidation reaction, where the thiazole derivative reacts with 3-methylbutanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE undergoes various types of chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-NITROBENZENESULFONYL CHLORIDE: Similar in structure but lacks the thiazole and butanamide moieties.
3-METHYL-4-NITROBENZYL CHLORIDE: Similar nitrobenzene structure but different functional groups.
3-BENZYL-5-(HYDROXYMETHYL)-4-METHYL-1,3-THIAZOL-3-IUM CHLORIDE: Contains a thiazole ring but different substituents.
Uniqueness
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is unique due to its combination of a thiazole ring, nitrobenzenesulfonyl group, and butanamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15N3O5S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H15N3O5S2/c1-9(2)7-12(18)16-14-15-8-13(23-14)24(21,22)11-5-3-10(4-6-11)17(19)20/h3-6,8-9H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
OVUIQBVQPYBDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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